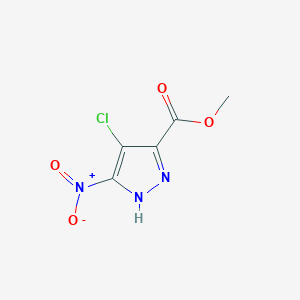![molecular formula C15H14FN3O3 B2524114 Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2058515-81-2](/img/structure/B2524114.png)
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolopyrazine is a biologically active scaffold that includes pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate” was not found in the search results.
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . The specific chemical reactions of “this compound” were not found in the search results.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds. This compound has shown versatility in reactions leading to the creation of a range of derivatives, such as pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine derivatives, as well as 1,6-diazanaphthalene and 1,8-diazanaphthalene derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989). Additionally, its crystal structure has been determined, providing valuable insights into its molecular configuration and potential for further chemical manipulation (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Antimicrobial Properties
The compound has been explored for its antimicrobial properties. New derivatives synthesized from it have shown potential as antimicrobial agents, suggesting its use in the development of novel antimicrobial drugs (Farag, Kheder, & Mabkhot, 2008).
Potential in Fluorescence and Agricultural Applications
Remarkably, certain derivatives of this compound have been found to exhibit novel fluorescent properties, potentially opening avenues in imaging and diagnostic applications. Some derivatives have also shown potential as inhibitors for specific agricultural pests, indicating their utility in crop protection (Wu et al., 2006).
Antiinflammatory Activity
This compound and its derivatives have been assessed for their antiinflammatory properties. This research suggests the potential use of these compounds in developing antiinflammatory medications (Abignente et al., 1992).
Anticancer and Antitubercular Potential
Studies have also explored its derivatives for their anticancer and antitubercular activities. This includes research on novel dihydropyrimidines derived from this compound, highlighting its potential as a source for new antitubercular agents (Trivedi et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-2-22-15(21)12-8-19-7-11(18-14(20)13(19)17-12)9-3-5-10(16)6-4-9/h3-6,8,11H,2,7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFCIMOOKDALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)


![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)
![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)

